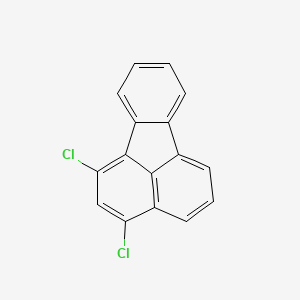
1,3-Dichlorofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorofluoranthene (C₁₆H₈Cl₂) is a chlorinated derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It features two chlorine atoms substituted at the 1- and 3-positions of the fluoranthene backbone. This compound is primarily utilized in materials science and environmental chemistry research due to its unique electronic properties and persistence in ecosystems. Its synthesis often involves halogenation reactions, as evidenced by the preparation of structurally related dichlorofluoranthenes via Aldol condensation and Diels-Alder reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorofluoranthene can be synthesized through the chlorination of fluoranthene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the fluoranthene molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions to ensure high yield and purity of the product. The use of tubular reactors for diazotization reactions has been reported to improve the stability and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated quinones, while reduction can produce partially or fully dechlorinated fluoranthene derivatives .
Scientific Research Applications
1,3-Dichlorofluoranthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichlorofluoranthene involves its interaction with biological molecules, leading to various biochemical effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound’s chlorinated structure enhances its ability to interact with cellular components, leading to increased toxicity compared to non-chlorinated PAHs .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include other dichlorofluoranthene isomers (e.g., 3,8-dichlorofluoranthene and 3,4-dichlorofluoranthene) and monochlorofluoranthenes.
Table 1: Physicochemical Properties of Selected Chlorinated Fluoranthenes
| Compound Name | Chlorine Positions | Molecular Weight (g/mol) | Retention Time (GC, min:sec) | Key Applications |
|---|---|---|---|---|
| 1,3-Dichlorofluoranthene | 1, 3 | 270 | 0:15:07 | Materials research, analytics |
| 3,8-Dichlorofluoranthene | 3, 8 | 270 | 0:15:47 | Atmospheric deposition studies |
| 3,4-Dichlorofluoranthene | 3, 4 | 270 | 0:16:39 | High-spin organic materials |
| 8-Chlorofluoranthene | 8 | 236 | 0:12:58 | Environmental toxicology |
- Molecular Weight and Polarity : All dichlorofluoranthene isomers share the same molecular weight (270 g/mol) but differ in polarity due to chlorine substitution patterns. This affects their retention times in gas chromatography (GC), as seen in Table 1 .
- Stability : The 3,4-dichlorofluoranthene isomer has been integrated into stable triplet-ground-state diradicals for quantum applications, suggesting that substitution at bay-region positions (e.g., 3,4) enhances stability compared to 1,3-substitution .
Environmental Behavior and Persistence
Chlorinated PAHs exhibit greater environmental persistence than non-halogenated PAHs due to reduced biodegradability.
- Atmospheric Deposition : this compound and its isomers are detected in atmospheric particulate matter, with 3,8-dichlorofluoranthene showing higher abundance in Central European air samples .
- Bioaccumulation Potential: The log Kow (octanol-water partition coefficient) of this compound is estimated to be ~6.2, comparable to other dichloro-PAHs, indicating a high propensity for bioaccumulation .
Properties
CAS No. |
82520-76-1 |
|---|---|
Molecular Formula |
C16H8Cl2 |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
1,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-13-8-14(18)16-11-5-2-1-4-9(11)10-6-3-7-12(13)15(10)16/h1-8H |
InChI Key |
IDZCBMITAPKIMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















